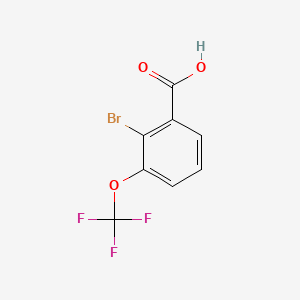

2-Bromo-3-(trifluoromethoxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

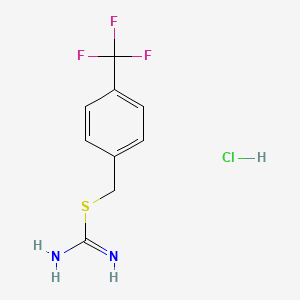

2-Bromo-3-(trifluoromethoxy)benzoic acid is a chemical compound with the formula C8H4BrF3O3 . It is used in laboratory chemicals and for the manufacture of substances .

Synthesis Analysis

The synthesis of 2-Bromo-3-(trifluoromethoxy)benzoic acid involves complex chemical reactions . One study mentioned the kinetics of internal acyl migration and hydrolysis of the synthetic β-1-O-acyl-D-glucopyranuronates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Molecular Structure Analysis

The molecular formula of 2-Bromo-3-(trifluoromethoxy)benzoic acid is C8H4BrF3O3 . Its average mass is 269.015 Da and its monoisotopic mass is 267.934662 Da .Chemical Reactions Analysis

The chemical reactions of 2-Bromo-3-(trifluoromethoxy)benzoic acid are complex and involve several steps . One study discussed the NMR spectroscopic and theoretical chemistry studies on the internal acyl migration reactions of the 1-O-acyl-beta-D-glucopyranuronate conjugates of 2-, 3-, and 4-(trifluoromethyl)benzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-3-(trifluoromethoxy)benzoic acid are not fully detailed in the available resources .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Intermediates

2-Bromo-3-(trifluoromethoxy)benzoic acid serves as a pivotal intermediate in organic synthesis, facilitating the creation of diverse chemical structures. For instance, its conversion to phenyllithium compounds allows for further chemical transformations. This capability is highlighted in the synthesis of 1,2-didehydro-3-(trifluoromethoxy)benzenes, where it acts as a precursor to various naphthalene derivatives through aryne intermediates, demonstrating its utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).

Catalysis and Fluorination Reactions

The compound plays a significant role in catalysis, particularly in trifluoromethylation reactions. A notable application is in the synthesis of 3-trifluoromethyl isocoumarins, where it facilitates the introduction of trifluoromethyl groups into bioactive molecules, showcasing its importance in medicinal chemistry and drug design (Zhou et al., 2020).

Material Science and Coordination Chemistry

In material science and coordination chemistry, 2-Bromo-3-(trifluoromethoxy)benzoic acid contributes to the development of novel materials. Its derivatives have been employed in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. For example, its role in generating zinc(II) coordination polymers underlines its versatility in constructing functional materials with selective sorption and fluorescence sensing capabilities (Hua et al., 2015).

Photophysical Studies and Fluorescence Probes

Furthermore, derivatives of 2-Bromo-3-(trifluoromethoxy)benzoic acid have been utilized in the development of fluorescence probes for detecting reactive oxygen species (ROS), illustrating its significance in biological and chemical research. This application is crucial for understanding oxidative stress and its impact on biological systems (Setsukinai et al., 2003).

Safety and Hazards

2-Bromo-3-(trifluoromethoxy)benzoic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, and contact with skin and eyes. It is recommended to wear protective gloves, clothing, eye protection, and face protection .

Wirkmechanismus

Mode of Action

It’s worth noting that benzoic acid derivatives are often involved in nucleophilic substitution reactions .

Pharmacokinetics

The solubility of similar compounds in dense carbon dioxide has been studied, which could have implications for their bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-(trifluoromethoxy)benzoic acid . Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets and its overall effectiveness.

Eigenschaften

IUPAC Name |

2-bromo-3-(trifluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHNIKRLAWTOLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(trifluoromethoxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxyacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2849498.png)

![2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2849501.png)

![4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2849502.png)

![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2849506.png)

![1-(2-methoxyethyl)-4-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2849507.png)

![5-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2849509.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2849513.png)